dl-Alanyl-dl-asparagine
Overview
Description
dl-Alanyl-dl-asparagine: is a dipeptide composed of the amino acids alanine and asparagineThe compound’s molecular formula is C7H15N3O5, and it has a molecular weight of 221.215 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dl-Alanyl-dl-asparagine typically involves the coupling of dl-alanine and dl-asparagine. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: dl-Alanyl-dl-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Hydroxide ions in aqueous solution at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: dl-Alanyl-dl-asparagine is used as a model compound in studies of peptide chemistry and protein folding. It helps researchers understand the behavior of peptides and proteins under various conditions .
Biology: In biological research, this compound is utilized to study enzyme-substrate interactions and the role of peptides in cellular processes. It serves as a substrate for peptidases and proteases, aiding in the investigation of enzymatic activity .
Medicine: It can be used to design peptide-based therapeutics and to study the pharmacokinetics and pharmacodynamics of peptide drugs .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and as a building block for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of dl-Alanyl-dl-asparagine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes like peptidases, which catalyze the hydrolysis of peptide bonds. This interaction is crucial for understanding the compound’s role in various biochemical pathways .
Comparison with Similar Compounds
- dl-Alanyl-dl-glycine (AlaGly)
- dl-Alanyl-dl-alanine (AlaAla)
Comparison: dl-Alanyl-dl-asparagine is unique due to the presence of the asparagine residue, which imparts distinct chemical and biological properties. Compared to dl-Alanyl-dl-glycine and dl-Alanyl-dl-alanine, this compound exhibits different solubility, stability, and reactivity profiles. These differences make it a valuable compound for specific research applications .
Properties
IUPAC Name |
4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUAQNUWXLYFRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941962 | |
Record name | N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31796-57-3, 1999-41-3, 20051-99-4 | |
Record name | NSC186899 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1999-41-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC89657 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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